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molecular formula C15H18N2O B8448383 N-methylspiro[indene-1,4'-piperidine]-3-carboxamide

N-methylspiro[indene-1,4'-piperidine]-3-carboxamide

Cat. No. B8448383
M. Wt: 242.32 g/mol
InChI Key: JXRDLMMBLMKPIH-UHFFFAOYSA-N
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Patent
US07858790B2

Procedure details

Trifluoroacetic acid (2 mL) was added to a stirred solution of tert-butyl 3-(methylcarbamoyl)spiro[indene-1,4′-piperidine]-1′-carboxylate (C5) (0.45 g, 1.30 mmol) in dichloromethane (5 mL) and the solution was stirred at room temperature for 1 h. The solvent was removed under reduced pressure and dried under high vacuum for 18 h to provide N-methylspiro[indene-1,4′-piperidine]-3-carboxamide (C6) as an oil (0.46 g). LC/MS (10-90% over 3 min with 0.9% FA) m/z 243 (M+1), Rt 1.2 minutes.
Quantity
2 mL
Type
reactant
Reaction Step One
Name
tert-butyl 3-(methylcarbamoyl)spiro[indene-1,4′-piperidine]-1′-carboxylate
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[CH3:8][NH:9][C:10]([C:12]1[C:32]2[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=2)[C:14]2([CH2:19][CH2:18][N:17](C(OC(C)(C)C)=O)[CH2:16][CH2:15]2)[CH:13]=1)=[O:11]>ClCCl>[CH3:8][NH:9][C:10]([C:12]1[C:32]2[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=2)[C:14]2([CH2:19][CH2:18][NH:17][CH2:16][CH2:15]2)[CH:13]=1)=[O:11]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
tert-butyl 3-(methylcarbamoyl)spiro[indene-1,4′-piperidine]-1′-carboxylate
Quantity
0.45 g
Type
reactant
Smiles
CNC(=O)C1=CC2(CCN(CC2)C(=O)OC(C)(C)C)C2=CC=CC=C12
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried under high vacuum for 18 h
Duration
18 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CNC(=O)C1=CC2(CCNCC2)C2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 0.46 g
YIELD: CALCULATEDPERCENTYIELD 146%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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